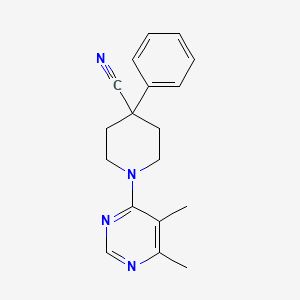
1-(5,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, a phenyl group attached to the piperidine ring, and a carbonitrile group at the 4-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5,6-dimethylpyrimidine-4-carbaldehyde with 4-phenylpiperidine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the carbonitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohol derivatives.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
1-(5,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
1-(5,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-methanol: Similar structure but with a hydroxyl group instead of a carbonitrile group.
1-(5,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-amine: Similar structure but with an amine group instead of a carbonitrile group.
Uniqueness
1-(5,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and allows for unique applications in various fields.
Properties
Molecular Formula |
C18H20N4 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-(5,6-dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C18H20N4/c1-14-15(2)20-13-21-17(14)22-10-8-18(12-19,9-11-22)16-6-4-3-5-7-16/h3-7,13H,8-11H2,1-2H3 |
InChI Key |
CCPPZLVIVNOYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)(C#N)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B12247494.png)
![2-Methyl-3-({1-[3-(3-methylthiophen-2-yl)propanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12247499.png)
![N-benzyl-2-methylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B12247510.png)
![5-{4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12247515.png)
![2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyrimidin-5-yl)-1,8-naphthyridine](/img/structure/B12247521.png)
![6-Methyl-2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12247524.png)
![9-cyclopropyl-6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12247527.png)
![2-(Naphthalen-2-yloxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12247531.png)
![4',6'-Dimethyl-8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B12247538.png)
![2-(5-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine](/img/structure/B12247553.png)
![N-tert-butyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide](/img/structure/B12247555.png)
![2-phenyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B12247557.png)
![2-(5-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine](/img/structure/B12247559.png)

